molecular formula C8H3BrClF3O2 B6305108 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid CAS No. 2092139-72-3

4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid

Cat. No.: B6305108
CAS No.: 2092139-72-3
M. Wt: 303.46 g/mol
InChI Key: LNFBPFSPAYQADP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H3BrClF3O2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzoic acid core. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Bromination: Starting with 2-chloro-5-(trifluoromethyl)benzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the desired position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol or aldehyde.

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid is widely used in scientific research, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceuticals and agrochemicals due to its unique functional groups.

    Material Science: In the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: As a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological studies, it may interact with specific enzymes or receptors, altering their activity and providing insights into biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-5-(trifluoromethyl)benzene
  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

Uniqueness

4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on a benzoic acid core. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O2/c9-5-2-6(10)3(7(14)15)1-4(5)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFBPFSPAYQADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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